L-Arabinose diethyldithioacetal

Overview

Description

L-Arabinose diethyldithioacetal is a biomedical product utilized for various purposes in the industry. This compound is studied for its potential therapeutic applications in cancer treatment, particularly in combination with certain anti-tumor drugs .

Synthesis Analysis

The synthesis of L-Arabinose involves various enzymes dealing with β-l-Ara f and α-l-Ara p residues .Molecular Structure Analysis

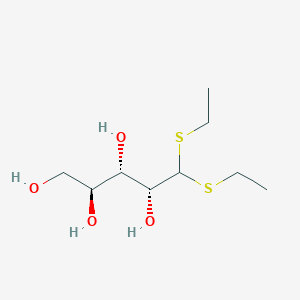

L-Arabinose, TMS diethyldithioacetal derivative contains total 82 bond(s); 30 non-H bond(s), 16 rotatable bond(s), and 2 sulfide(s) . The L-arabinose, acetylated diethyldithioacetal derivative molecule contains a total of 54 bond(s) There are 26 non-H bond(s), 4 multiple bond(s), 16 rotatable bond(s), 4 double bond(s), 4 ester(s) (aliphatic) and 2 sulfide(s) .Chemical Reactions Analysis

L-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain . The structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways have been studied .Physical And Chemical Properties Analysis

DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The PXRD pattern of the racemic compound of DL-arabinose displays key characteristic peaks at 14, 15, and 20 ° (2 θ), whereas the key peaks for the D- and L-enantiomer arabinose are at 13, 21, and 22 (2 θ) .Scientific Research Applications

Production of D-Tagatose

L-Arabinose isomerase (L-AI) has been commonly used as an efficient biocatalyst to produce D-tagatose via the isomerization of D-galactose . However, it remains a significant challenge to efficiently synthesize D-tagatose using the native (wild type) L-AI at an industrial scale .

Molecular Modification

Molecular modification of L-AI can improve its catalytic efficiency towards D-galactose . For instance, the specific activity of double mutant F118M/F279I towards D-galactose was increased by 210.1% compared to that of the wild type L-AI .

Enzymatic Production of D-Tagatose

In the enzymatic production of D-tagatose, the yield and conversion ratio of F118M/F279I were increased by 81.2% and 79.6%, respectively, compared to that of wild type .

Functional Sweetener Production

Functional sweeteners, which have similar sweetness to sucrose but much lower energy, have been widely studied in recent years . L-Arabinose isomerase plays a crucial role in the production of these functional sweeteners .

Rare Sugar Production

Rare sugars, which are monosaccharides and their derivatives that rarely exist in nature, have received increasing attention from scientific researchers and the public as they can be used as low-calorie sweeteners . L-Arabinose isomerase is involved in the production of these rare sugars .

Inhibition of Reactive Oxygen Species

Rare sugar D-allose can inhibit reactive oxygen species and hinder cancer cell proliferation . The production of D-allose involves the use of L-Arabinose isomerase .

Safety And Hazards

properties

IUPAC Name |

(2S,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLWYVNJTUXNP-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@H](CO)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Arabinose diethyldithioacetal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)

![1-[2-(4-Chlorophenylthio)acetyl]-4-phenylthiosemicarbazide](/img/structure/B1620654.png)

![Benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1620656.png)

![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)